![molecular formula C18H20N2O5 B4393613 N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B4393613.png)
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide, also known as NBOMe, is a synthetic compound that belongs to the phenethylamine family. NBOMe has gained popularity in recent years due to its potent hallucinogenic effects. The compound is known for its ability to induce intense visual and auditory hallucinations, altered perceptions of reality, and other psychedelic effects. The purpose of
Mechanism of Action
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide is thought to exert its effects by binding to serotonin receptors in the brain. Specifically, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide is a partial agonist at the 5-HT2A receptor, which is known to play a role in the regulation of mood, perception, and cognition. The binding of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide to the 5-HT2A receptor is thought to result in the activation of downstream signaling pathways that lead to the hallucinogenic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide are complex and not fully understood. In animal models, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide has been shown to affect a variety of neurotransmitter systems, including serotonin, dopamine, and glutamate. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide has also been shown to increase heart rate, blood pressure, and body temperature in animal models. In humans, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide has been associated with a range of subjective effects, including altered perceptions of reality, changes in mood, and enhanced creativity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide in lab experiments is its potent hallucinogenic effects. This allows researchers to study the effects of hallucinogens on behavior, cognition, and neurochemistry. However, there are also limitations to using N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide in lab experiments. One limitation is the potential for adverse effects, including cardiovascular and neurological complications. In addition, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes.
Future Directions
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide. One area of interest is the development of new analogs of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide that have improved pharmacological properties. Another area of interest is the investigation of the therapeutic potential of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide for the treatment of psychiatric disorders, such as depression and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide, as well as its potential risks and benefits.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide has been the subject of extensive scientific research in recent years. The compound is of interest to researchers due to its potent hallucinogenic effects and potential therapeutic applications. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide has been studied in animal models to investigate its effects on behavior, cognition, and neurochemistry. In addition, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)ethanediamide has been used in vitro to study its interactions with various receptors and enzymes.
properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-13-6-4-5-12(9-13)11-19-17(21)18(22)20-15-10-14(24-2)7-8-16(15)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUIJRBWEBZCBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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